6-iodo-1H-purine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-1H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBFSSALYRLHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC2=C(N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=NC=NC2=C(N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Advanced Derivatization Chemistry of 6 Iodo 1h Purine
Transition Metal-Catalyzed Cross-Coupling Reactions at C6
The iodine atom at the C6 position of 6-iodo-1H-purine serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, and the high reactivity of the C-I bond allows these transformations to proceed under relatively mild conditions. acs.org
Sonogashira Coupling for C-C Alkynylation
The Sonogashira coupling is a widely employed method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of this compound, this reaction provides a direct route to 6-alkynylpurine derivatives, which are valuable precursors for more complex molecules and have shown interesting biological activities.
The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a copper(I) co-catalyst, commonly copper(I) iodide (CuI), and an amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). wikipedia.orgorganic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition of the 6-iodopurine (B1310063) to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and CuI) and subsequent reductive elimination to yield the 6-alkynylpurine product and regenerate the Pd(0) catalyst. wikipedia.org
Recent research has also focused on developing copper-free Sonogashira coupling conditions to avoid potential issues associated with copper toxicity and side reactions. organic-chemistry.org Furthermore, the Sonogashira coupling has been successfully applied to 6-iodopurine derivatives on solid supports, enabling the on-column synthesis of oligodeoxynucleotides (ODNs) containing alkynylated purine (B94841) moieties. nih.gov This post-synthetic modification strategy allows for the introduction of various functionalities into DNA strands. nih.gov
| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Base | Solvent | Product | Yield | Reference |
| CPG-bound ODN with 6-iodopurine | Ethynyl (B1212043) pseudo-nucleobase | Pd(PPh₃)₄, CuI | Triethylamine | DMF | ODN with alkynylated purine | - | nih.gov |
| 6-Iodo-9-benzylpurine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine | - | 9-Benzyl-6-(phenylethynyl)purine | High | acs.org |
| Iodobenzene (model) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Ionic Liquid | Diphenylacetylene | 72-99% | beilstein-journals.org |
Suzuki-Miyaura Coupling for C-C Arylation
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. researchgate.net For this compound, this reaction is instrumental in synthesizing 6-arylpurine derivatives, a class of compounds with significant biological activities, including cytokinin and anticancer effects. lookchem.com
The reaction of 6-iodopurine nucleosides with arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a suitable solvent system (e.g., toluene (B28343), DME/water) affords the corresponding 6-arylpurine nucleosides in good to excellent yields. acs.orgresearchgate.netlookchem.com The 6-iodo derivatives have been shown to be significantly more reactive than their 6-chloro or 6-bromo counterparts in Suzuki-Miyaura couplings, often leading to higher yields and shorter reaction times. acs.orglookchem.com The choice of solvent can be crucial, with anhydrous conditions in toluene being optimal for electron-rich arylboronic acids, while aqueous DME is preferred for electron-poor and alkenylboronic acids. researchgate.netlookchem.com
| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Base | Solvent | Product | Yield | Reference |
| 6-Iodo-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 6-(4-Methoxyphenyl)purine nucleoside | 83% | acs.org |
| 9-Benzyl-6-iodopurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 9-Benzyl-6-phenylpurine | 92% | lookchem.com |
| 9-Benzyl-6-chloropurine (for comparison) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 9-Benzyl-6-phenylpurine | 95% | lookchem.com |
Stille Coupling for C-C Bond Formation in Complex Purine Structures
The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. This reaction is particularly useful for creating C-C bonds in complex molecular frameworks due to its tolerance of a wide variety of functional groups. In purine chemistry, the Stille coupling has been utilized for the synthesis of various substituted purines. avcr.cz
While less common than Suzuki or Sonogashira couplings for simple 6-substituted purines, the Stille reaction offers a powerful alternative, especially when specific organotin reagents are more readily available or offer unique reactivity. For instance, systematic studies have been performed on the cross-coupling of 6-halogenpurines with aryl- and alkenyl(tributyl)stannanes. avcr.cz These reactions have contributed to the development of general methodologies for synthesizing 6-aryl- and 6-alkenylpurines. avcr.cz The reactivity of the halogen at the C6 position generally follows the order I > Br > Cl, making 6-iodopurine an ideal substrate for these transformations. avcr.cz
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the purine ring system facilitates nucleophilic aromatic substitution (SNAr) at the C6 position. The iodine atom in this compound, being a good leaving group, allows for the facile introduction of a variety of nitrogen, oxygen, and sulfur nucleophiles.
C-N Bond Formation with Nitrogen Nucleophiles (e.g., Amines)
The reaction of 6-iodopurine with various nitrogen nucleophiles, such as primary and secondary amines, is a fundamental method for the synthesis of N6-substituted purine derivatives, including biologically important cytokinins and adenosine (B11128) receptor ligands. researchgate.net
Studies comparing the reactivity of 6-halopurines have shown that for reactions with weakly basic aromatic amines like aniline (B41778), the 6-iodo derivative is markedly superior to its 6-chloro and 6-bromo counterparts, proceeding to completion where the others show little to no reaction under similar conditions. acs.orgacs.org For instance, the reaction of a protected 6-iodopurine nucleoside with aniline in acetonitrile (B52724) at 70°C gave the N6-phenyl derivative in 80% yield, whereas the corresponding 6-chloro analog yielded no product. acs.org However, with more basic aliphatic amines, the reactivity order can change, with 6-fluoropurines sometimes showing the highest reactivity. acs.org The reaction with amines can be autocatalytic, and the addition of an acid catalyst can sometimes alter the reactivity order and eliminate induction periods. acs.org
| Reactant 1 | Nucleophile (Amine) | Conditions | Product | Yield | Reference |
| 6-Iodo-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | Aniline | CH₃CN, 70°C, 3h | N⁶-Phenyladenosine derivative | 80% | acs.org |
| 6-Chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | Aniline | CH₃CN, 70°C, 3h | No product | 0% | acs.org |
| 6-Halopurine nucleoside | Butylamine (B146782) | MeCN | N⁶-Butyladenosine derivative | Reactivity: F > Br > Cl > I | acs.org |
| 6-Halopurine nucleoside | Aniline | MeCN, 70°C | N⁶-Phenyladenosine derivative | Reactivity: I > Br > Cl >> F | acs.org |
C-O and C-S Bond Formation with Oxygen and Sulfur Nucleophiles
6-Iodopurine readily undergoes SₙAr reactions with oxygen and sulfur nucleophiles to form C-O and C-S bonds, respectively, yielding 6-alkoxy-, 6-aryloxy-, and 6-thio-substituted purines. avcr.cz These derivatives are important intermediates and have their own spectrum of biological activities.
| Reactant 1 | Nucleophile | Conditions | Product | Reactivity Order | Reference |
| 6-Halopurine nucleoside | Methanol (B129727)/DBU | MeCN | 6-Methoxypurine nucleoside | F > Cl ≈ Br > I | acs.org |
| 6-Halopurine nucleoside | K⁺⁻SCOCH₃ | DMSO | 6-(Methylthio)purine nucleoside | F > Br > I > Cl | acs.org |
| 6-Chlorouracil (related substrate) | Thiophenol | Basic conditions | 6-Phenylthiouracil | - | researchgate.net |
Comparative Kinetic Analysis of Halogen Leaving Group Abilities (F vs. Cl vs. Br vs. I)
The reactivity of 6-halopurines in nucleophilic aromatic substitution (SNAr) reactions is critically dependent on the nature of the halogen atom, which acts as the leaving group. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. ntnu.no The rate of this reaction is influenced by both the strength of the attacking nucleophile and the ability of the halogen to depart. ntnu.no
Kinetic studies on 6-halopurine nucleosides have revealed that the order of leaving group ability is not always straightforward and can be significantly influenced by the reaction conditions, particularly the nucleophile and the solvent. In SNAr reactions, the typical reactivity order for halogens as leaving groups in aromatic systems is F > Cl > Br > I. ntu.ac.uk This is often attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack. ntnu.no However, in the context of 6-halopurines, this trend is not universally observed.
A detailed kinetic analysis of SNAr displacements with various 6-halopurine nucleosides has provided nuanced insights into their reactivity. researchgate.netacs.org The observed order of reactivity can vary depending on the specific nucleophile employed. For instance, with butylamine in acetonitrile, the reactivity order is F > Br > Cl > I. researchgate.netacs.org When using methanol with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile, the order shifts to F > Cl ≈ Br > I. researchgate.netacs.org With potassium thioacetate (B1230152) in dimethyl sulfoxide (B87167) (DMSO), the order is F > Br > I > Cl. researchgate.netacs.org
Interestingly, the trend can be completely reversed with weakly basic nucleophiles like aniline. In acetonitrile at 70°C, the reactivity order becomes I > Br > Cl > F. researchgate.netacs.org This reversal is attributed to a change in the rate-determining step of the SNAr mechanism. For the more reactive halogens (F, Cl), the attack of the nucleophile is often the slower step, while for the less electronegative but more polarizable halogens (Br, I), the departure of the leaving group can become rate-limiting. researchgate.netacs.org The reactions with aniline were also found to be autocatalytic, with significant induction periods observed for the iodo and fluoro analogues. researchgate.netacs.org
The addition of an acid catalyst, such as trifluoroacetic acid (TFA), can also alter the reactivity order. researchgate.netacs.org In the presence of TFA with aniline in acetonitrile at 50°C, the order becomes F > I > Br > Cl. researchgate.netacs.org The acid protonates the purine ring system, making it more electron-deficient and thus more susceptible to nucleophilic attack. researchgate.net
Interactive Data Table: Comparative Reactivity of 6-Halopurine Nucleosides in SNAr Reactions
| Nucleophile/Conditions | Reactivity Order |
| Butylamine/MeCN | F > Br > Cl > I |
| MeOH/DBU/MeCN | F > Cl ≈ Br > I |
| K+-SCOCH3/DMSO | F > Br > I > Cl |
| Aniline/MeCN (70°C) | I > Br > Cl > F |
| Aniline/TFA/MeCN (50°C) | F > I > Br > Cl |
Carbon-Hydrogen (C-H) Functionalization Strategies
Direct C-H functionalization has emerged as a powerful tool for the modification of purine scaffolds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates.
Minisci Reactions for Regioselective Alkylation and Acylation at C2, C6, and C8
The Minisci reaction, a radical-based C-H functionalization method, has been successfully applied to purines for the introduction of alkyl and acyl groups. researchgate.net This reaction typically involves the generation of a carbon-centered radical which then adds to the electron-deficient purine ring. nih.gov While purines possess three potentially reactive C-H bonds at the C2, C6, and C8 positions, Minisci-type reactions often exhibit a high degree of regioselectivity. nih.govrsc.org
Studies have shown that the regioselectivity of Minisci reactions on purines is predominantly directed towards the C6 position. researchgate.net This is attributed to the electronic properties of the purine ring system, where the C6 position is the most electron-deficient and therefore most susceptible to nucleophilic radical attack. researchgate.net For example, a metal-free, direct acylation of purines with aldehydes, induced by tert-butyl hydroperoxide (TBHP), proceeds exclusively at the C6-position. rsc.orgrsc.org This method provides a green approach for the construction of C-C bonds at the C6-position with excellent functional group compatibility. rsc.orgrsc.org
Similarly, decarboxylative alkylation of purine nucleosides using primary, secondary, and tertiary aliphatic carboxylic acids in the presence of a silver catalyst and an oxidant also shows high regioselectivity for the C6 position. researchgate.net Computational studies have corroborated these experimental findings, indicating that C6-H bond activation is both kinetically and thermodynamically more favorable than activation at the C2 or C8 positions. nih.gov However, it is worth noting that the regioselectivity can sometimes be influenced by the specific reaction conditions and the nature of the radical precursor. rsc.orgcofc.edu
Direct C8-H Arylation in Purine Systems
Direct C-H arylation at the C8 position of the purine ring has been achieved using palladium catalysis. nih.govrsc.org This method allows for the straightforward, single-step introduction of diverse aryl groups without the need for pre-halogenation of the purine substrate. nih.govrsc.org The reaction is typically carried out using aryl iodides in the presence of a palladium catalyst, such as palladium(II) acetate, and a copper(I) co-catalyst in a high-boiling solvent like DMF. mdpi.commdpi.com
The mechanism is proposed to involve the formation of an 8-cupriopurine intermediate, which then undergoes a standard palladium-catalyzed cross-coupling cycle with the aryl halide. nih.gov This methodology has been successfully applied to a range of purine nucleosides, including both protected and unprotected derivatives of adenosine and inosine. mdpi.comnih.gov The reaction is highly regioselective for the C8 position, which is an electron-rich site within the purine ring. mdpi.com
Microwave-assisted protocols have also been developed to accelerate the direct C8-arylation of purines. mdpi-res.com For instance, the use of Pearlman's catalyst (Pd(OH)₂/C) with CuI under microwave irradiation allows for the rapid arylation of 9-N-protected adenine (B156593) derivatives with aryl halides. mdpi-res.com These direct C-H arylation strategies offer a significant advantage over traditional cross-coupling methods, which often require the synthesis of 8-halopurines. rsc.org
Other Regioselective Modification Reactions
Beyond C-H functionalization, other regioselective modification strategies have been developed to introduce diverse functionalities onto the purine core, further expanding the chemical space accessible from this compound and its derivatives.
Formation of Purine-Amino Acid Conjugates via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of purine-amino acid conjugates, which are of significant interest due to their potential biological activities. acs.orgacs.org 6-Iodopurines have proven to be excellent substrates for these transformations. acs.orgnih.gov
One successful approach involves the coupling of 6-iodopurines with protected iodozincalanines. acs.orgnih.gov This reaction, catalyzed by a palladium(0) complex, allows for the single-step introduction of an alanine (B10760859) moiety at the C6 position of the purine ring in excellent yields. acs.org The methodology is applicable to various 6-iodopurine derivatives, including 9-alkylated purines and protected ribonucleosides and 2'-deoxyribonucleosides. acs.orgnih.gov
Another strategy involves the Suzuki-Miyaura cross-coupling of 6-halopurines with protected 4-boronophenylalanines. acs.orgnih.gov This reaction has been used to synthesize enantiomerically pure 4-(purin-6-yl)phenylalanines, a novel class of stable amino acid-purine conjugates. acs.orgnih.gov The choice of halogen on the purine can influence the reaction efficiency, and the use of 6-iodopurines is often advantageous. Following the cross-coupling, the protecting groups on both the purine and the amino acid can be removed to yield the final conjugate. acs.orgnih.gov These methods provide a versatile and efficient route to a wide range of purine-amino acid conjugates with high stereochemical control. acs.orgnih.gov
Interactive Data Table: Palladium-Catalyzed Synthesis of Purine-Amino Acid Conjugates from 6-Iodopurines
| Coupling Partner | Catalyst System | Product Type | Reference |
| Protected Iodozincalanines | Pd₂(dba)₃ / Tri-o-tolylphosphine | (Purin-6-yl)alanines | nih.gov, acs.org |
| Protected 4-Boronophenylalanines | Pd(0) catalyst | 4-(Purin-6-yl)phenylalanines | nih.gov, acs.org |
Applications of 6 Iodo 1h Purine and Its Derivatives in Advanced Chemical and Biological Research
Engineering Modified Nucleic Acid Constructs
The modification of nucleic acids is a cornerstone of modern biotechnology and chemical biology, enabling the development of therapeutic agents, diagnostic tools, and probes to study biological processes. 6-Iodo-1H-purine has emerged as a key precursor for introducing specific modifications into both DNA and RNA, facilitating the synthesis of nucleic acid constructs with tailored properties.
On-Column Synthesis of Oligodeoxynucleotides (ODNs) Incorporating Alkynylated Purines
A significant application of this compound is in the on-column synthesis of oligodeoxynucleotides (ODNs) containing alkynylated purine (B94841) derivatives. researchgate.net This post-synthetic modification approach involves first incorporating a nucleoside analog bearing a reactive handle, such as 6-iodopurine (B1310063), into a growing ODN chain on a solid support. researchgate.net Subsequently, the desired functionality, in this case, an alkynyl group, is introduced through a metal-catalyzed cross-coupling reaction. researchgate.net
The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the context of ODN synthesis, a controlled pore glass (CPG)-bound ODN containing a 6-iodopurine residue (IPu) can be reacted with various ethynyl (B1212043) pseudo-nucleobases to generate ODNs with incorporated alkynylated purine derivatives. mdpi.com For instance, researchers have successfully synthesized ODNs containing three different NPu derivatives (NPu1, NPu2, NPu3) and three OPu derivatives (OPu1, OPu2, OPu3) using this on-column methodology. researchgate.netmdpi.comx-mol.net This strategy offers a convenient way to systematically explore the structure-activity relationships of modified ODNs. researchgate.net
| Parent ODN | Alkyne Reactant | Resulting Modified ODN | Reaction Type |
| CPG-bound ODN with 6-iodopurine (IPu) | Ethynyl pseudo-nucleobases | ODN with NPu derivatives (NPu1, NPu2, NPu3) | On-column Sonogashira coupling |
| CPG-bound ODN with 6-iodopurine (IPu) | Ethynyl pseudo-nucleobases | ODN with OPu derivatives (OPu1, OPu2, OPu3) | On-column Sonogashira coupling |
Development of Unnatural Base Pairs (UBPs) for DNA-Based Biotechnology
The expansion of the genetic alphabet through the creation of unnatural base pairs (UBPs) is a major goal in synthetic biology, with the potential to revolutionize DNA-based technologies. mdpi.comnih.gov 6-Iodopurine serves as a critical starting material for the synthesis of novel purine analogs that can form stable and selective pairs with unnatural partner bases.
One innovative approach involves the design of alkynylated purine and pyridazine (B1198779) nucleosides that form hydrogen bonds in the major groove of the DNA duplex, separate from the Watson-Crick pairing interface. oup.com This spatial separation of recognition units is a promising strategy for developing new types of UBPs. oup.com For example, alkynylated purine derivatives like NPu and OPu, synthesized from 6-iodopurine precursors, have been shown to pair exclusively and stably with complementary alkynylated pyridazine nucleosides (NPz and OPz). mdpi.comoup.com The stability and selectivity of these pairs are influenced by the specific structures of the "pseudo-nucleobases" attached to the purine and pyridazine cores. mdpi.comx-mol.net
In another strategy, 6-iodopurine nucleosides have been used to synthesize 2-amino-6-(2-thienyl)purine and 2-amino-6-(2-furanyl)purine. nih.gov These were designed to replace an earlier purine analog, 2-amino-6-(N,N-dimethylamino)purine, which specifically pairs with pyridin-2-one. nih.gov The thienyl- and furanyl-purine derivatives, synthesized via substitution reactions on the 6-iodopurine nucleoside, exhibited reduced interference with neighboring base stacking in a DNA duplex and improved enzymatic incorporation of the complementary unnatural nucleotide triphosphate. nih.gov
| Unnatural Purine Derivative | Synthesized From | Unnatural Pairing Partner | Key Finding |
| Alkynylated Purines (NPu, OPu) | 6-Iodopurine precursors | Alkynylated Pyridazines (NPz, OPz) | Exclusive and stable pairing in the DNA major groove. mdpi.comoup.com |
| 2-amino-6-(2-thienyl)purine | 6-Iodopurine nucleoside | Pyridin-2-one | Reduced stacking interference and improved enzymatic incorporation. nih.gov |
| 2-amino-6-(2-furanyl)purine | 6-Iodopurine nucleoside | Pyridin-2-one | Designed to improve upon previous unnatural base pairs. nih.gov |
Chemical Methods for RNA Purine Architecture Modifications
The diverse functions of RNA are often modulated by post-transcriptional modifications. 6-Iodopurine has proven to be a versatile building block for introducing a variety of modifications into the purine architecture of RNA. nih.govacs.orgablesci.com Its high reactivity allows for the construction of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds under mild, metal-free conditions, as well as carbon-carbon (C-C) bonds via Suzuki-Miyaura cross-coupling. nih.govacs.orgablesci.com
This post-synthetic modification strategy provides a convenient route to a wide range of RNA modifications, which is particularly useful for creating oligonucleotides with specific structural features. acs.org The ability to introduce these modifications is crucial for studying RNA interference, structure, and dynamics. nih.govacs.orgablesci.com The development of chemical methods for the facile synthesis of RNA containing C6-modified purines, using 6-iodopurine as a reactive building block, represents a significant advancement in the field. nih.govacs.orgablesci.com
Precursors for Diverse Heterocyclic Libraries
Beyond its role in nucleic acid chemistry, this compound is a valuable precursor for the synthesis of diverse libraries of heterocyclic compounds. The reactivity of the C-I bond facilitates the construction of fused purine analogs and enables novel ring-opening and rearrangement reactions, leading to new molecular scaffolds with potential biological activities.
Synthesis of Fused Purine Analogues
6-Iodopurine is a key starting material for the synthesis of various fused purine analogues. For example, 6-(2-Benzofuryl)purines can be readily synthesized through a one-pot Sonogashira coupling–cyclization reaction between 6-iodopurine and 2-ethynylphenol. researchgate.net When the reaction is performed with o-(hydroxymethyl)ethynylbenzene, the product is 6-[isobenzofuran-1(3H)-ylidenemethyl]purine. researchgate.net These reactions demonstrate the utility of 6-iodopurine in accessing complex heterocyclic systems. Several of the resulting benzofuryl-, styryl-, benzyl-, and furfurylpurines have shown promising antimycobacterial activity with low toxicity to mammalian cells. researchgate.net
Exploration of Purine Ring Opening and Subsequent Rearrangements to Novel Scaffolds
The purine ring system, when appropriately substituted, can undergo ring-opening and rearrangement reactions to generate novel heterocyclic scaffolds. While direct examples involving this compound are less common in the provided search results, the general reactivity of purine derivatives suggests its potential in this area. For instance, the synthesis of 6-enaminopurines from 5-amino-4-cyanoformimidoyl imidazoles can, in some cases, lead to ring opening and the formation of pyrimido-pyrimidines. researchgate.net This highlights the potential for purine scaffolds to be transformed into other heterocyclic systems. The development of novel purine-based scaffolds is an active area of research for identifying new classes of inhibitors for targets such as Hsp90. nih.gov
Molecular Probes and Biosensors
The development of sophisticated molecular tools to visualize and quantify biological processes in real-time is a significant area of chemical biology. Derivatives of this compound are instrumental in the creation of such probes and sensors.
The intrinsic properties of the purine scaffold, which is central to the structure of DNA and RNA, make it an excellent framework for designing fluorescent probes that can report on nucleic acid structure, dynamics, and interactions. 6-iodopurine is a key intermediate in the synthesis of these probes, primarily through post-synthetic modification strategies. nih.govnih.gov In this approach, an oligonucleotide (a short DNA or RNA strand) is first synthesized incorporating a 6-iodopurine nucleoside. The reactive C-I bond then serves as a handle for introducing a variety of fluorescent molecules.
One common method is the Sonogashira cross-coupling reaction, which is used to form a carbon-carbon bond between the C6 position of the purine and a terminal alkyne on a fluorophore. researchgate.netresearchgate.netnih.govx-mol.net This strategy has been successfully employed to create oligodeoxynucleotides (ODNs) containing various alkynylated purine derivatives, allowing for systematic exploration of their base-pairing and fluorescent properties. researchgate.netresearchgate.netnih.govx-mol.net
Another powerful technique is the nucleophilic aromatic substitution (SNAr) reaction. The iodine atom in 6-iodopurine is a good leaving group, facilitating its displacement by various nucleophiles, including those bearing fluorescent tags. researchgate.netacs.org This allows for the construction of C-N, C-O, and C-S bonds under mild, metal-free conditions, expanding the diversity of fluorescent probes that can be generated. nih.gov These fluorescent purine analogues can be used to study DNA and RNA in various ways, such as monitoring conformational changes, detecting specific sequences, and probing interactions with proteins and other molecules. nih.gov
Purine derivatives can be conjugated with powerful metal-chelating agents to create sophisticated biosensors or potential catalysts. A notable example is the conjugation of a purine moiety to a cyclen (1,4,7,10-tetraazacyclododecane) ring. Cyclen is well-known for its ability to form stable complexes with a variety of metal ions.
The synthesis of such purine-cyclen conjugates can be achieved through a multi-step process. While a direct synthesis from 6-iodopurine is plausible, published routes often involve modifications at multiple positions on the purine ring (N9, C8, and C6) to achieve the final conjugate. iyte.edu.tr The reactivity of 6-halopurines, including 6-iodopurine, is central to these synthetic strategies, often involving SNAr or cross-coupling reactions to attach the linker that connects to the cyclen macrocycle. acs.org
Once synthesized, these purine-cyclen conjugates can bind metal ions, such as Cu²⁺, in two distinct ways: within the cyclen cavity and between the purine's N7 nitrogen and a nearby triazole ring introduced during the synthesis. This dual complexation ability makes them highly sensitive probes for specific metal ions. The binding events can be monitored by techniques like NMR titration and absorption spectroscopy, allowing for the detection and quantification of metal ions in various environments.
Research in Medicinal Chemistry and Chemical Biology (Excluding Therapeutic Applications)
Beyond their use as probes, 6-iodopurine derivatives are invaluable tools in fundamental research, enabling the synthesis of novel analogues for studying biochemical processes and establishing structure-activity relationships.
This compound and its nucleoside derivatives are critical starting materials for synthesizing analogues used to probe and inhibit enzymes in key biochemical pathways. nih.govpnas.org The ease with which the iodo group can be substituted allows for the creation of a library of compounds with diverse functionalities at the C6 position. These analogues can then be tested for their ability to interact with specific enzymes.
For instance, 6-iodopurine has been used as a precursor in the design of inhibitors for glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in glycolysis. nih.govpnas.org By synthesizing a series of adenosine (B11128) analogues with different substituents at the C6 and C2' positions, researchers can explore the structural requirements for potent and selective inhibition of the enzyme in pathogenic organisms like Trypanosoma brucei. nih.govpnas.org
Similarly, purine analogues derived from 6-iodopurine have been investigated as inhibitors of hypoxanthine (B114508) phosphoribosyltransferase (HPRT), an enzyme involved in the purine salvage pathway. asm.org Studies have shown that modifications at the C6 position are important for binding to HPRT. For example, 2-amino-6-iodopurine (B107381) was identified as a selective inhibitor of the Trypanosoma cruzi HPRT over the human enzyme, highlighting its potential as a lead compound for further investigation. asm.org The ability to generate these analogues from a common 6-iodopurine precursor is essential for understanding the molecular basis of enzyme-inhibitor interactions. asm.org
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. This compound and its corresponding nucleosides are workhorse molecules for these investigations due to their synthetic tractability. cas.cznih.govacs.org
The reactivity of the C6-iodo group allows for the systematic introduction of a wide range of substituents through reactions like Suzuki-Miyaura cross-coupling and nucleophilic substitutions. cas.czavcr.cz This enables the generation of libraries of related compounds where only one part of the molecule is varied at a time. For example, a series of 8-substituted 6-phenylpurine ribonucleosides were prepared starting from an 8-bromo-6-iodopurine ribonucleoside. cas.cz A regioselective Suzuki-Miyaura reaction first introduced the phenyl group at the C6 position, followed by various reactions at the C8 position. cas.cz
In another study, the SAR of C6-modified purine nucleosides was explored to develop selective agonists for the A3 adenosine receptor. nih.gov The synthesis started from a 6-iodopurine derivative, and various C6-alkyl and C6-H derivatives were prepared. nih.gov The pharmacological evaluation of these compounds revealed that even without the traditional N6-amino group, high affinity for the A3 receptor could be achieved, providing new insights into the receptor's pharmacophore. nih.gov These studies underscore the importance of 6-iodopurine as a versatile platform for generating the chemical diversity needed for comprehensive SAR analyses. avcr.czchem-soc.si
Theoretical and Mechanistic Investigations of 6 Iodo 1h Purine Chemistry
Computational Chemistry Approaches
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like 6-iodo-1H-purine at an electronic level. These methods allow for the investigation of structures and reaction pathways that may be difficult to observe experimentally.
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of chemical systems. mpg.deresearchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible than methods that rely on complex multi-electron wavefunctions. mpg.de For this compound, DFT calculations are instrumental in determining its three-dimensional structure, charge distribution, and other key molecular properties. researchgate.net
Researchers utilize DFT to optimize the molecular geometry, predicting bond lengths and angles with high accuracy. sci-hub.se For instance, calculations can precisely define the C-I bond length and the geometry of the purine (B94841) ring system. Furthermore, DFT provides insights into the electronic properties by calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between these orbitals is crucial for understanding the molecule's stability and reactivity. Analysis of the electronic properties can reveal that electrons from specific orbitals, such as the iodine 5p orbital, may be excited to empty states, influencing the molecule's photochemical behavior. rsc.org The consideration of weak forces, like van der Waals interactions, can be important for an accurate description of the properties of such organic molecules. rsc.org
| Property | Significance | Typical DFT Output |
|---|---|---|
| Optimized Geometry | Provides the most stable 3D structure. | Bond lengths, bond angles, dihedral angles. |
| HOMO-LUMO Energies | Indicates electronic excitability and chemical reactivity. | Energy values (in eV or Hartrees), orbital visualization. |
| Electrostatic Potential | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Color-mapped surface showing charge distribution. |
| Spin Density | For radical species, shows the distribution of the unpaired electron. recercat.cat | Spin density map. |
Potential Energy Surface (PES) Analysis for Reaction Pathways and Intermediates
A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecular system as a function of its atomic coordinates. longdom.orglibretexts.org By exploring the PES, chemists can visualize the entire pathway of a chemical reaction, from reactants to products. longdom.org This conceptual tool is essential for analyzing molecular geometry and reaction dynamics. libretexts.org
For reactions involving this compound, PES analysis helps to identify stable intermediates and transition states—the highest energy points along a reaction coordinate. fiveable.me The energy difference between the reactants and the transition state defines the activation energy, which governs the reaction rate. fiveable.me The lowest energy route between reactants and products on the PES is known as the minimum energy path. fiveable.me By calculating the PES for a substitution or coupling reaction of this compound, researchers can predict the most likely reaction mechanism, understand the stability of intermediates, and rationalize how factors like catalysts or solvents influence the reaction outcome. longdom.org The complexity of a PES increases with the number of atoms in the system, with its dimensionality being 3N-6 (for non-linear molecules), where N is the number of atoms. libretexts.org
| Feature | Description | Chemical Interpretation |
|---|---|---|
| Minima | Points of lowest energy in a local region of the surface. numberanalytics.com | Represent stable molecules (reactants, products, intermediates). numberanalytics.com |
| Saddle Points | A maximum along the reaction coordinate but a minimum in all other degrees of freedom. numberanalytics.com | Represent transition states, the energy barrier for the reaction. fiveable.me |
| Reaction Coordinate | The path of steepest descent connecting reactants, transition states, and products. fiveable.me | Represents the progress of a chemical reaction. fiveable.me |
Mechanistic Elucidation of Reaction Dynamics
Investigating the kinetics and mechanisms of reactions involving this compound and its derivatives provides a practical understanding of its chemical behavior, complementing theoretical calculations.
Kinetic Studies of Substitution Reactions with 6-Halopurine Nucleosides
Kinetic studies on nucleophilic aromatic substitution (SNAr) reactions of 6-halopurine nucleosides, including the 6-iodo derivative, reveal important details about their relative reactivities. acs.orgresearchgate.net These reactions are fundamental for synthesizing a wide array of purine derivatives. researchgate.net The reactivity of the 6-halo substituent is highly dependent on the incoming nucleophile and the reaction conditions. acs.org
Pseudo-first-order kinetic studies have been conducted to compare the displacement rates of various halogens (F, Cl, Br, I) from the purine ring. acs.org While fluorine is often the most reactive leaving group in SNAr reactions, the reactivity order can change significantly with the nucleophile. For example, with butylamine (B146782) in acetonitrile (B52724), the reactivity order is F > Br > Cl > I. However, with an aromatic amine like aniline (B41778) in the absence of an acid catalyst, the 6-iodopurine (B1310063) nucleoside is the most reactive substrate. acs.orgbyu.edu The addition of an acid catalyst like trifluoroacetic acid (TFA) can alter the reactivity order again, for instance to F > I > Br > Cl, by protonating the purine ring (primarily at the N7 position), which makes it more electron-deficient and susceptible to nucleophilic attack. acs.orgresearchgate.net
| Nucleophile/Conditions | Reactivity Order |
|---|---|
| Butylamine / MeCN | F > Br > Cl > I |
| Methanol (B129727) / DBU / MeCN | F > Cl ≈ Br > I |
| Potassium Thioacetate (B1230152) / DMSO | F > Br > I > Cl |
| Aniline / TFA / MeCN | F > I > Br > Cl |
Understanding Catalytic Cycles in Transition Metal-Mediated Transformations
6-Iodopurine and its nucleoside derivatives are excellent substrates for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions. byu.eduresearchgate.net These transformations are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the C6 position of the purine ring. Understanding the catalytic cycle is key to optimizing these reactions.
A typical catalytic cycle, for example in a palladium-catalyzed reaction, involves several fundamental steps. numberanalytics.com
Oxidative Addition : The low-valent transition metal catalyst (e.g., Pd(0)) reacts with this compound, inserting into the carbon-iodine bond. This forms a higher oxidation state complex (e.g., Pd(II)). numberanalytics.com
Transmetallation : In a Suzuki coupling, an organoboron compound transfers its organic group to the palladium complex, displacing the halide. uchicago.edu
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product. This step regenerates the low-valent catalyst, which can then re-enter the catalytic cycle. numberanalytics.com
The efficiency of this cycle depends on the nature of the catalyst, ligands, base, and solvent, all of which influence the kinetics of each step. uchicago.edu
Spectroscopic and Structural Characterization Techniques in Mechanistic Research
The elucidation of reaction mechanisms and the definitive identification of molecular structures in purine chemistry rely heavily on a suite of advanced analytical techniques. Spectroscopic methods provide insight into the electronic environment and connectivity of atoms, while diffraction techniques offer a precise three-dimensional map of molecules in the solid state. Together, these tools are indispensable for confirming regioselectivity, identifying sites of electronic change such as protonation, and understanding the subtle structural nuances of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioselectivity and Protonation Site Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of purine derivatives in solution. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., HMBC, HSQC) NMR experiments are critical for unambiguously assigning the structure of reaction products and investigating dynamic processes like protonation.
Regioselectivity Determination The purine ring possesses multiple reactive sites, particularly the N7 and N9 nitrogen atoms, leading to potential mixtures of regioisomers in substitution reactions. researchgate.net NMR spectroscopy is pivotal in distinguishing these isomers. For instance, in the synthesis of 6-chloro-2-iodopurine (B104377), Heteronuclear Multiple Bond Correlation (HMBC) NMR studies were instrumental in confirming the regioselectivity of the iodination at the C2 position. researchgate.netrsc.org HMBC experiments establish long-range (2-3 bond) correlations between protons and carbons. A correlation between the proton at the anomeric center of a protecting group (like tetrahydropyran, THP) and the C4 and C8 carbons of the purine ring can definitively confirm N9 substitution. researchgate.net
In studies on the N-alkylation of 6-substituted purines, NMR is used to differentiate the N7 and N9 isomers. The chemical shifts of the purine's C4, C5, and C8 carbons are particularly sensitive to the substitution pattern at the adjacent nitrogen atoms. nih.gov
| Compound | Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 7-(tert-butyl)-6-chloropurine | N7 | 8.85 (s, 1H), 8.47 (s, 1H), 1.91 (s, 9H) | 163.9, 151.8, 146.9, 142.8, 123.2, 59.1, 31.2 |
Table 1: Representative NMR data used to confirm the N7 regioselective tert-butylation of 6-chloropurine (B14466). The distinct chemical shifts for the purine protons (H2 and H8) and carbons provide a unique fingerprint for the N7 isomer. nih.gov
Protonation Site Identification The basic nitrogen atoms of the purine ring can be protonated under acidic conditions, which significantly enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr). researchgate.netacs.org Identifying the specific site of protonation is key to understanding this acid catalysis. Titration experiments using trifluoroacetic acid (TFA) monitored by NMR have proven effective in this regard. researchgate.net
| Nucleus | Observation upon TFA Addition | Interpretation |
| ¹H (H2, H8) | Progressive downfield chemical shifts. researchgate.net | General protonation of the purine ring. researchgate.net |
| ¹⁵N (N7) | Large upfield shift (~16 ppm). researchgate.netresearchgate.net | N7 is the primary site of protonation. researchgate.netresearchgate.net |
| ¹⁵N (N1) | Small upfield shift (~5.6 ppm for 6-bromo derivative). researchgate.net | Indicates partial protonation at N1. researchgate.net |
Table 2: Summary of NMR spectroscopic changes observed during the titration of 6-halopurine nucleosides with trifluoroacetic acid (TFA), leading to the identification of the primary protonation site. researchgate.netresearchgate.net
X-ray Diffraction for Solid-State Structural Analysis of Purine Derivatives
While NMR spectroscopy provides invaluable structural information for molecules in solution, single-crystal X-ray diffraction (XRD) offers an unambiguous determination of the molecular structure in the solid state. mdpi.com This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be calculated. researchgate.netrsc.org
For purine derivatives, XRD analysis is crucial for:
Absolute Structure Confirmation: It provides definitive proof of a synthesized compound's constitution and regiochemistry, complementing NMR data. researchgate.netrsc.org
Detailed Geometric Parameters: It reveals the precise geometry of the purine core and the influence of substituents, such as the iodine atom at C6.
Intermolecular Interactions: It maps out the network of non-covalent interactions in the crystal lattice, including hydrogen bonds and π-stacking, which are vital for understanding the solid-state properties and molecular recognition patterns of purines. researchgate.net
A study on the synthesis of 6-chloro-2-iodopurine utilized single-crystal XRD to confirm the final structure. researchgate.net The analysis not only verified the placement of the chloro and iodo substituents but also detailed how the molecules pack in the crystal. It was observed that hydrogen bonds form between the purine's N7 nitrogen, the halogen atoms, and water molecules from the recrystallization solvent, which favors a π-stacking arrangement of the heterocyclic rings. researchgate.net
| Parameter | Bond/Angle | Value (6-chloro-9-THP-2-iodopurine) | Value (6-chloro-2-iodopurine) |
| Bond Length (Å) | C2-I | Data from source | Data from source |
| C6-Cl | Data from source | Data from source | |
| N1-C2 | Data from source | Data from source | |
| C5-C6 | Data from source | Data from source | |
| Bond Angle (˚) | N1-C2-N3 | Data from source | Data from source |
| N1-C6-C5 | Data from source | Data from source | |
| C5-C6-Cl | Data from source | Data from source |
Table 3: Representative structural parameters that can be obtained from X-ray diffraction analysis, as demonstrated in the characterization of 6-chloro-2-iodopurine and its 9-THP protected precursor. Precise values for bond lengths and angles confirm the molecular geometry. researchgate.netrsc.org (Note: Specific numerical values from the original study are required for completion).
Collectively, the application of NMR spectroscopy and X-ray diffraction provides a comprehensive understanding of the structure and reactivity of this compound and related compounds, forming the bedrock of mechanistic investigations.
Future Research Directions and Emerging Paradigms in 6 Iodo 1h Purine Chemistry
Development of Sustainable and Green Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize efficiency, safety, and minimal environmental impact. For 6-iodo-1H-purine and its derivatives, a significant advancement has been the development of an acid-catalyzed aromatic Finkelstein reaction. This method allows for the highly efficient conversion of 6-chloropurine (B14466) nucleosides into their corresponding 6-iodo analogues using sodium iodide and trifluoroacetic acid (TFA) in butanone. A key advantage of this protocol is its remarkably mild reaction conditions, proceeding quantitatively at temperatures between -50 and -40 °C.
Advancements in Late-Stage Functionalization of Complex Purine (B94841) Structures
Late-stage functionalization—the introduction of chemical groups into a complex molecule at a late step in its synthesis—is a powerful strategy in drug discovery for rapidly generating analogues with diverse properties. This compound and its nucleoside derivatives are exceptionally well-suited for this purpose due to the high reactivity of the C6-iodine bond.
Research has consistently shown that 6-iodopurines are superior substrates compared to their 6-chloro and 6-bromo counterparts in a variety of transition metal-catalyzed cross-coupling reactions. This enhanced reactivity is crucial for constructing C-C and C-N bonds, enabling the synthesis of a wide array of modified purines. For instance, 6-iodopurines serve as versatile building blocks for postsynthetic modifications of RNA, allowing for the construction of C-N, C-O, C-S, and C-C bonds under mild conditions.
The superior performance of 6-iodopurines is evident across several key reaction types:
Sonogashira Coupling: In reactions with 1-hexyne, the conversion of a 6-iodopurine (B1310063) nucleoside was complete in just 10 minutes, whereas the analogous 6-chloro compound gave only a 40% yield after 16 hours. This reaction is instrumental in developing ODNs (oligodeoxynucleotides) containing various alkynylated purine derivatives.
Suzuki-Miyaura Coupling: When reacting with 4-methoxyphenylboronic acid, a 6-iodopurine nucleoside produced an 83% yield in 5 hours, while the 6-chloro analogue required 10 hours to achieve a 70% yield. This highlights the efficiency gained by using the iodo-derivative.
SNAr Reactions: In a nucleophilic aromatic substitution with aniline (B41778), the 6-iodopurine nucleoside gave an 80% yield after 3 hours at 70°C. In stark contrast, the 6-chloro analogue showed no product formation under the same conditions.
Comparative Reactivity of 6-Halo-Purine Nucleosides in Cross-Coupling Reactions
| Reaction Type | Substrate | Conditions | Result | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | 6-Iodopurine nucleoside | 1-Hexyne, DMF, Ambient Temp. | Complete conversion in 10 min | |
| 6-Chloropurine nucleoside | 1-Hexyne, DMF, Ambient Temp. | 40% yield after 16 h | ||
| Suzuki-Miyaura Coupling | 6-Iodopurine nucleoside | 4-Methoxyphenylboronic acid, Toluene (B28343), 100°C | 83% yield after 5 h | |
| 6-Chloropurine nucleoside | 4-Methoxyphenylboronic acid, Toluene, 100°C | 70% yield after 10 h | ||
| SNAr Reaction | 6-Iodopurine nucleoside | Aniline, CH3CN, 70°C | 80% yield after 3 h | |
| 6-Chloropurine nucleoside | Aniline, CH3CN, 70°C | No product observed |
Future work in this area will focus on developing even more selective and milder coupling conditions, expanding the scope of compatible
Q & A
Q. What frameworks assist in formulating hypothesis-driven research questions for this compound’s biological activity?
- Methodological Guidance : Apply PICO (Population: enzyme targets; Intervention: 6-iodo substitution; Comparison: non-iodinated analogs; Outcome: IC values). Use cheminformatics tools (e.g., molecular docking) to generate testable hypotheses. Prioritize questions addressing gaps in kinase inhibition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
